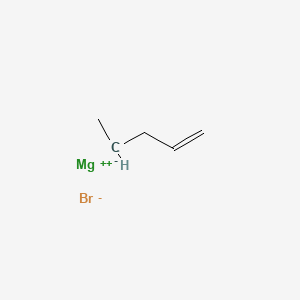
magnesium;pent-1-ene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;pent-1-ene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C5H9BrMg and is known for its reactivity with various electrophiles, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;pent-1-ene;bromide can be synthesized through the reaction of pent-1-ene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from reacting with moisture. The general reaction is as follows:
C5H9Br+Mg→C5H9MgBr
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient cooling systems are used to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pent-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often requires catalysts such as copper(I) iodide for coupling reactions.
Major Products Formed
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Scientific Research Applications
Magnesium;pent-1-ene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of magnesium;pent-1-ene;bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound coordinates with the bromide, creating a polarized bond that facilitates nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;but-1-ene;bromide
- Magnesium;hex-1-ene;bromide
- Magnesium;prop-1-ene;bromide
Uniqueness
Magnesium;pent-1-ene;bromide is unique due to its specific chain length and reactivity profile. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to form stable intermediates while reacting with various electrophiles sets it apart from other Grignard reagents.
Properties
CAS No. |
63148-16-3 |
|---|---|
Molecular Formula |
C5H9BrMg |
Molecular Weight |
173.33 g/mol |
IUPAC Name |
magnesium;pent-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3-4H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RJXRHBUKZSCPOF-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]CC=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















